5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole
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Overview
Description
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a vinyl group, and a nitroisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole typically involves multi-step organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The vinyl group can be hydrogenated to form an alkane.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of an alkane derivative.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(1H-Pyrrol-2-yl)ethyl)-3-methyl-4-nitroisoxazole
- 5-(2-(1H-Pyrrol-2-yl)methyl)-3-methyl-4-nitroisoxazole
- 5-(2-(1H-Pyrrol-2-yl)propyl)-3-methyl-4-nitroisoxazole
Uniqueness
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9N3O3 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-methyl-4-nitro-5-[(E)-2-(1H-pyrrol-2-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C10H9N3O3/c1-7-10(13(14)15)9(16-12-7)5-4-8-3-2-6-11-8/h2-6,11H,1H3/b5-4+ |
InChI Key |
JBLGCZUINOGJHB-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CN2 |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CN2 |
Origin of Product |
United States |
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